

An In-depth Technical Guide to 5-Methylfurfurylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylfurfurylamine**

Cat. No.: **B076237**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Methylfurfurylamine**, a versatile heterocyclic amine derived from biomass. Its unique structural features make it a valuable building block in various fields, from pharmaceuticals to polymer chemistry. This document details its physical and chemical properties, provides experimental protocols for its synthesis and analysis, and explores its applications, particularly in drug development and agrochemicals.

Core Physical and Chemical Properties

5-Methylfurfurylamine is a colorless to light yellow liquid.^[1] Due to its furan ring and amine group, it is a key intermediate in the synthesis of a variety of organic compounds.^[1] The physical and chemical properties of **5-Methylfurfurylamine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ NO	[2]
Molecular Weight	111.14 g/mol	[2]
CAS Number	14003-16-8	[2]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Density	1.02 g/cm ³	[1]
Melting Point	-22 °C	[1]
Boiling Point	161.2 °C at 760 mmHg; 55 °C at 7 mmHg	[1]
Flash Point	51.3 °C	[1]
Water Solubility	>1000 g/L (20 °C)	[1]
Refractive Index	n _{20/D} 1.488 - 1.49	[1]
pKa	9.14 ± 0.29 (Predicted)	[1]
LogP	1.747	[1]

Chemical Reactivity and Stability

5-Methylfurfurylamine's reactivity is primarily dictated by its nucleophilic amine group and the aromatic furan ring. It readily participates in reactions typical of primary amines, such as nucleophilic substitutions and condensation reactions, making it a versatile reagent in organic synthesis.[1]

Stability:

- Air Sensitivity: **5-Methylfurfurylamine** is known to be air-sensitive and should be stored under an inert atmosphere.
- Thermal Stability: Like many furan compounds, it can be sensitive to high temperatures, which can lead to decomposition.[3]

- pH Sensitivity: The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to polymerization or ring-opening reactions.[4][5] It is recommended to handle the compound in neutral or mildly acidic conditions to maintain its integrity.[4]
- Light Sensitivity: To prevent degradation, it should be protected from light.[5]

Hazardous Reactions: As a flammable liquid and vapor, it should be kept away from heat, sparks, open flames, and other ignition sources. It is also corrosive and can cause severe skin burns and eye damage.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **5-Methylfurfurylamine**.

5-Methylfurfurylamine is commonly synthesized through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced to the corresponding amine.

Materials:

- 5-Methylfurfural
- Ammonia (aqueous solution or gas)
- Hydrogen gas (H_2)
- Catalyst (e.g., Raney Nickel, Rh/Al_2O_3 , or other suitable metal catalysts)[6][7]
- Solvent (e.g., ethanol, water)
- High-pressure reactor

Procedure:

- Catalyst Preparation: Activate the Raney Nickel catalyst or prepare the Rh/Al_2O_3 catalyst as per standard procedures.

- Reaction Setup: In a high-pressure reactor, dissolve 5-methylfurfural in the chosen solvent.
- Addition of Ammonia: Introduce the ammonia solution to the reactor. An excess of ammonia is often used to drive the reaction towards the formation of the primary amine and inhibit side reactions.^[8]
- Catalyst Addition: Carefully add the catalyst to the reaction mixture under an inert atmosphere.
- Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.
- Reaction Conditions: Heat the reactor to the target temperature (e.g., 80-160 °C) and stir the mixture for a specified duration (e.g., 2-12 hours).^{[6][7]} The optimal conditions may vary depending on the catalyst and solvent used.
- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
- Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude **5-Methylfurylamine**.

Due to its relatively high boiling point, **5-Methylfurylamine** is best purified by vacuum distillation to prevent thermal decomposition.^[9]

Apparatus:

- Round-bottom flask
- Short-path distillation head or a fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask
- Vacuum pump and manometer
- Heating mantle with a stirrer

Procedure:

- **Setup:** Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
- **Charging the Flask:** Place the crude **5-Methylfurfurylamine** into the round-bottom flask with a magnetic stir bar or boiling chips.
- **Applying Vacuum:** Gradually apply vacuum to the system to the desired pressure (e.g., 7 mmHg).
- **Heating:** Gently heat the flask while stirring.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point under the applied vacuum (approximately 55 °C at 7 mmHg).^[1] Discard any initial lower-boiling impurities.
- **Storage:** Store the purified, colorless liquid under an inert atmosphere and protected from light.

GC-MS is a highly effective method for determining the purity of **5-Methylfurfurylamine** and identifying any impurities.

Instrumentation and Conditions (Typical):

- **Gas Chromatograph:** Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
- **Carrier Gas:** Helium or hydrogen.
- **Injection Mode:** Split/splitless.
- **Temperature Program:**
 - Initial temperature: e.g., 60 °C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- MS Parameters (if used):
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 35-350.

Procedure:

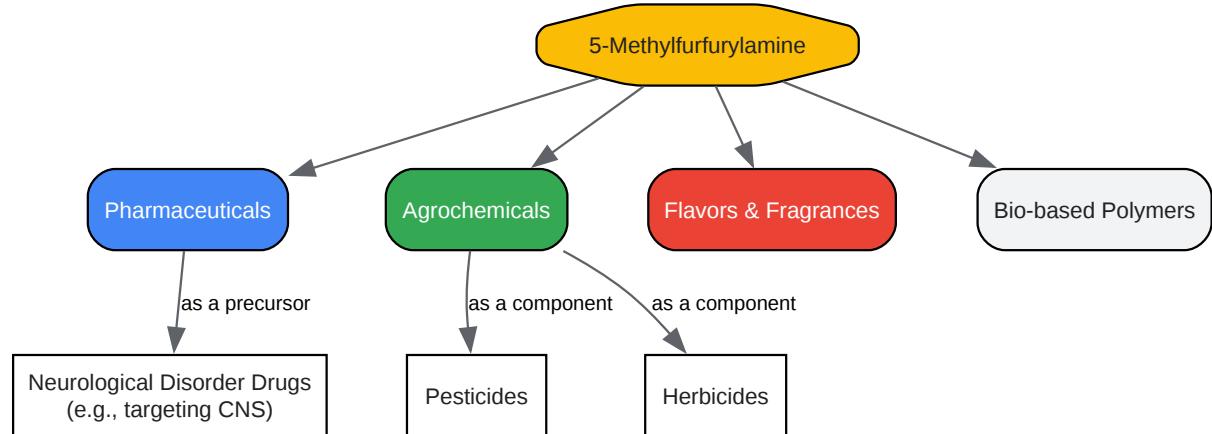
- Sample Preparation: Prepare a dilute solution of the purified **5-Methylfurfurylamine** in a suitable solvent (e.g., dichloromethane, ethyl acetate).
- Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to **5-Methylfurfurylamine**. The peak area can be used to quantify its purity. The mass spectrum can be used to confirm the identity of the compound and any impurities.

Applications and Biological Relevance

5-Methylfurfurylamine is a versatile intermediate with significant applications in several industries.

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals.^[1] Its ability to cross the blood-brain barrier makes it a particularly valuable precursor for drugs targeting neurological disorders.^[1] While the direct biological activity of **5-Methylfurfurylamine** is not extensively documented, its derivatives are of great interest. For instance, related furan compounds like 5-hydroxymethylfurfural have shown neuroprotective effects in models of Alzheimer's disease.^[10]
- Agrochemicals: This compound is used in the formulation of pesticides and herbicides, where it contributes to enhancing their efficacy.^[1]

- Flavor and Fragrance Industry: It is employed in the creation of unique flavor profiles and fragrances.[1]
- Polymer Chemistry: **5-Methylfurfurylamine** is a key component in the development of bio-based polymers, contributing to more sustainable materials.[1]


Visualizations

The following diagrams illustrate key aspects of **5-Methylfurfurylamine**'s synthesis and applications.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Methylfurfurylamine**.

[Click to download full resolution via product page](#)

Caption: Key application areas of **5-Methylfurfurylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methylfurfurylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in A β 1-42 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methylfurfurylamine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076237#physical-and-chemical-properties-of-5-methylfurfurylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com